molecular formula C9H14O3 B14603174 hexa-2,4-dienyl 2-hydroxypropanoate CAS No. 57878-04-3

hexa-2,4-dienyl 2-hydroxypropanoate

Cat. No.: B14603174
CAS No.: 57878-04-3
M. Wt: 170.21 g/mol
InChI Key: LFYGUYQOZOWZRM-UHFFFAOYSA-N
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Description

Hexa-2,4-dienyl 2-hydroxypropanoate is an ester derived from 2-hydroxypropanoic acid (lactic acid) and a hexa-2,4-dienyl alcohol moiety. Its structure combines a conjugated diene system (hexa-2,4-dienyl) with a polar hydroxyl group on the propanoate backbone.

The conjugated dienyl group may contribute to reactivity in biological systems, as seen in substrates like hexa-2,4-dienal, which is metabolized by detoxification enzymes such as FgGST1 .

Properties

CAS No.

57878-04-3

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

hexa-2,4-dienyl 2-hydroxypropanoate

InChI

InChI=1S/C9H14O3/c1-3-4-5-6-7-12-9(11)8(2)10/h3-6,8,10H,7H2,1-2H3

InChI Key

LFYGUYQOZOWZRM-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CCOC(=O)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexa-2,4-dienyl 2-hydroxypropanoate can be synthesized through the esterification of hexa-2,4-dienoic acid with 2-hydroxypropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexa-2,4-dienyl 2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the conjugated diene system into a saturated alkane.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the diene system.

    Substitution: Nucleophiles such as alcohols and amines can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Hexa-2,4-dienal or hexa-2,4-dienoic acid.

    Reduction: Hexane derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Hexa-2,4-dienyl 2-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexa-2,4-dienyl 2-hydroxypropanoate involves its interaction with various molecular targets. The conjugated diene system allows the compound to participate in electrophilic addition reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

Key analogs include esters of hexa-2,4-dienyl alcohol with varying carboxylic acids. A comparative analysis is summarized below:

Compound Name Molecular Formula Molecular Mass (g/mol) Key Functional Groups Notable Properties
Hexa-2,4-dienyl 2-hydroxypropanoate* C₉H₁₂O₃ 168.19 (estimated) Conjugated diene, hydroxyl High polarity, potential H-bonding
Hexa-2,4-dienyl butyrate C₁₀H₁₆O₂ 168.24 Conjugated diene, ester Lower polarity; used in flavoring (sorbyl esters)
Hexa-2,4-dienyl isobutyrate C₁₀H₁₆O₂ 168.24 Branched ester, conjugated diene Altered volatility/stability vs. linear esters
Ethyl 2-hydroxypropanoate C₅H₁₀O₃ 118.13 Hydroxyl, short-chain ester Flavor compound in fermented beverages

*Estimated properties based on structural similarity.

Key Observations:
  • Polarity and Solubility: The hydroxyl group in this compound increases its polarity compared to non-hydroxylated analogs like hexa-2,4-dienyl butyrate. This may enhance solubility in aqueous environments, relevant for biological interactions.
  • Volatility : Linear esters (e.g., hexa-2,4-dienyl butyrate) are likely more volatile than hydroxylated derivatives, impacting their use in flavor or fragrance applications .
Enzyme Interactions:
  • Hexa-2,4-dienal, a related aldehyde, is actively metabolized by FgGST1, a glutathione transferase involved in detoxification .
  • Ethyl 2-hydroxypropanoate is produced by yeast during fermentation and contributes to flavor profiles in beverages . The dienyl analog could exhibit distinct microbial interactions due to its conjugated system.
Bioactivity:
  • Methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate, a 2-hydroxypropanoate derivative, shows antituberculosis activity, enhanced when mixed with gallic acid .

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